molecular formula C11H12N2O3 B11882690 Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate CAS No. 937602-26-1

Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B11882690
CAS No.: 937602-26-1
M. Wt: 220.22 g/mol
InChI Key: XPQGIAIBXGRBGA-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a ketone (2-oxo) group and an ethyl carboxylate substituent at the 6-position. This scaffold is structurally versatile, enabling interactions via hydrogen bonding (from the carbonyl and ester groups) and π-π stacking (from the aromatic system). Its synthesis likely involves annulation strategies similar to those used for related triazolo and imidazo derivatives .

Properties

CAS No.

937602-26-1

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 7-methyl-2-oxo-1H-pyrazolo[1,5-a]pyridine-6-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(15)9-5-4-8-6-10(14)12-13(8)7(9)2/h4-6H,3H2,1-2H3,(H,12,14)

InChI Key

XPQGIAIBXGRBGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=O)N2)C=C1)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a multi-step mechanism:

  • Nucleophilic Attack : The β-keto ester (e.g., ethyl acetoacetate) undergoes nucleophilic attack by the terminal nitrogen of N-amino-2-iminopyridine, forming a hydrazone intermediate.

  • Cyclization : Intramolecular cyclization generates the pyrazolo[1,5-a]pyridine scaffold.

  • Oxidative Aromatization : Molecular oxygen or air facilitates dehydrogenation to yield the fully conjugated system.

Key optimization parameters include:

  • Acid Catalyst : Acetic acid (6 equivalents) enhances cyclization efficiency by protonating the imine nitrogen, accelerating nucleophilic attack.

  • Atmosphere : Oxygen (1 atm) achieves near-quantitative yields (94%) compared to air (74%) or inert atmospheres (6%).

Table 1: Effect of Reaction Conditions on Yield

EntryAcid (Equiv.)AtmosphereYield (%)
1AcOH (6)Air74
2AcOH (6)O₂94
3AcOH (2)Air34
4NoneO₂0

Data adapted from ACS Omega (2019).

Solid-Phase Synthesis for Combinatorial Libraries

Solid-phase methods enable high-throughput synthesis of pyrazolo[1,5-a]pyridines. A resin-bound β-ketonitrile derivative undergoes cyclocondensation with hydrazines, followed by cleavage to release the product.

Advantages and Limitations

  • Advantages : Facilitates parallel synthesis for drug discovery.

  • Limitations : Requires specialized reagents (e.g., Merrifield resin) and yields (~70–80%) are lower than solution-phase methods.

Catalytic Systems and Green Chemistry Approaches

Emerging methods focus on sustainability:

  • Palladium Catalysis : Pd(OAc)₂ (10 mol%) in acetic acid promotes cyclization but risks forming triazolo[1,5-a]pyridine byproducts.

  • Solvent Effects : Ethanol or water as solvents reduce environmental impact without compromising yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0
HeLa (Cervical)18.0

These results suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival . In vivo studies using xenograft models have demonstrated a significant reduction in tumor size following treatment with this compound .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The following table presents the effects of treatment on cytokine production:

Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

These findings indicate that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound against various bacterial strains. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The compound's structural similarity to purines contributes to its biological activity .

Case Studies

Case Study on Tumor Growth Inhibition : In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls.

Safety and Toxicity Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .

Mechanism of Action

The mechanism of action of ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Heterocycle Substituents Notable Functional Groups Reference
Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate Pyrazolo[1,5-a]pyridine 7-methyl, 6-ethyl carboxylate 2-oxo, ester
Ethyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo[1,5-a]pyrimidine 2-methyl, 5-hydroxy, 6-ethyl carboxylate 5-hydroxy, ester
Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate Triazolo[1,5-a]pyridine 6-methyl, 8-(2,4-dichlorophenyl) Dichlorophenyl, ester
Ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate Quinoline 7-chloro, 4-hydroxy, 3-ethyl carboxylate Chloro, hydroxy, ester

Key Observations :

  • Triazolo derivatives () feature a three-nitrogen ring system, which may improve metabolic stability in drug design .
  • Functional Groups : The 2-oxo group in the target compound facilitates hydrogen bonding, akin to the 5-hydroxy group in ’s pyrimidine analog. Chlorine substituents (e.g., in and ) increase lipophilicity, impacting bioavailability .

Key Observations :

  • Synthesis : Triazolo derivatives () are synthesized via tandem reactions in DMF, suggesting similar polar aprotic solvents could be used for the target compound .
  • Crystallography : The triazolo analog’s twisted carboxylate group (55.6°) highlights conformational flexibility, likely shared by the target compound due to steric effects .

Key Observations :

  • Physical Properties : The high melting point (206°C) of ’s triazolo-pyrimidine analog indicates strong intermolecular forces, likely due to hydrogen bonding from hydroxyl and carbonyl groups .

Biological Activity

Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure, characterized by a pyrazolo ring fused with a pyridine moiety, contributes to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11_{11}H12_{12}N2_2O3_3
  • Molecular Weight : Approximately 220.23 g/mol
  • CAS Number : 1548186-68-0

The compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes:

  • Cyclic Adenosine Monophosphate Phosphodiesterase (cAMP PDE) : Inhibition of this enzyme can lead to increased levels of cAMP, which is crucial for various signaling pathways involved in cell growth and differentiation.
  • Tyrosine Kinases : These enzymes play a vital role in the regulation of cellular processes such as proliferation and survival. Inhibition can disrupt cancer cell signaling pathways.

Biological Activities

The compound has been investigated for several therapeutic applications:

  • Anti-inflammatory Activity : Research indicates that this compound can reduce inflammation through its inhibitory effects on pro-inflammatory cytokines.
  • Anticancer Potential : Studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways.
  • Antiviral Effects : The structural similarity to purines allows it to interfere with viral replication processes.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential across various fields:

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines; reduced edema in animal models
AnticancerInduction of apoptosis in tumor cell lines; reduced tumor growth in vivo
AntiviralInterference with viral replication mechanisms; efficacy against specific viruses

Case Study: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The mechanism was attributed to the activation of apoptotic pathways mediated by tyrosine kinase inhibition. The results indicated a dose-dependent response with an IC50_{50} value in the micromolar range, suggesting potential for further development as an anticancer agent .

Synthesis and Applications

The synthesis of this compound can be achieved through a Biginelli-type reaction involving the condensation of 5-amino-3-arylpyrazole derivatives with aldehydes and 1,3-dicarbonyl compounds under reflux conditions in dimethylformamide . This method is advantageous due to its simplicity and efficiency.

Q & A

Q. What are the optimal synthetic routes for preparing ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves tandem reactions or multi-step annulation strategies. For example, a common approach is the condensation of substituted pyrazole precursors with α,β-unsaturated carbonyl compounds under basic conditions. In one protocol:

  • Reagents : Ethyl 4-bromo-3-methylbut-2-enoate and a substituted triazole/pyrazole precursor.
  • Conditions : Potassium carbonate in DMF at room temperature for 8 hours, followed by chromatographic purification .
  • Yield Optimization : Higher yields (76%) are achieved using excess bromo-enoate (2:1 molar ratio) and slow crystallization from hexane/ethyl acetate (3:1 v/v) .

Q. Key Variables :

VariableImpact on Yield
Solvent polarityPolar aprotic solvents (DMF) enhance reaction kinetics.
TemperatureProlonged stirring at RT minimizes side reactions.
PurificationColumn chromatography vs. recrystallization affects purity and scalability.

Q. How is this compound characterized structurally, and what spectroscopic/analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the fused pyrazolo-pyridine core. For example, bond lengths (C–C: 1.35–1.48 Å) and torsional angles (e.g., 55.6° for carboxylate group deviation) confirm steric effects .
  • Spectroscopy :
    • ¹H/¹³C NMR : Methyl groups resonate at δ 2.1–2.5 ppm (¹H) and δ 20–25 ppm (¹³C). The ester carbonyl appears at δ 165–170 ppm in ¹³C NMR .
    • IR : Strong C=O stretches at 1720–1740 cm⁻¹ and N–H bends at 3200–3400 cm⁻¹ .
  • Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 261.0874 for C₁₂H₁₃N₂O₃⁺) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence regioselectivity in pyrazolo-pyridine synthesis?

Methodological Answer: Regioselectivity is governed by the electronic nature of substituents and reaction conditions. For example:

  • Electron-Withdrawing Groups (EWGs) : Direct nucleophilic attack to the α-position of the carbonyl, favoring pyrimidine ring closure .
  • Steric Hindrance : Bulky groups (e.g., 2,4-dichlorophenyl) force non-planar conformations (72.6° dihedral angle), altering reaction pathways .

Case Study :
Using LiHMDS as a base in THF at 0°C, ethyl 5-aminopyrazole-4-carboxylate reacts regioselectively to form the pyrazolo[1,5-a]pyrimidine core, with yields varying by substituent position (16–35%) .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

Methodological Answer:

  • Disorder in Crystal Lattices : Methyl and ester groups often exhibit positional disorder. Refinement using SHELXL with riding H-atom models (Uiso = 1.2–1.5 Ueq) mitigates this .
  • Twinned Data : High-resolution datasets (d ~ 0.8 Å) and twin-law corrections in SHELXE improve reliability .

Example :
For ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate, weak C–H···O interactions (2.8–3.2 Å) stabilize the crystal lattice, resolved via SHELXL-2018 with R₁ = 0.055 .

Q. How do structural modifications impact biological activity, and what assays validate these effects?

Methodological Answer:

  • Antiviral Activity : The pyrazolo-pyridine scaffold inhibits viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ) via π-π stacking (IC₅₀ = 1.2–3.8 µM) .
  • Anticancer Screening : MTT assays against HeLa cells show EC₅₀ values <10 µM for derivatives with electron-deficient aryl groups .

Q. SAR Table :

Substituent PositionActivity (IC₅₀, µM)Mechanism
7-Methyl2.4Stabilizes hydrophobic binding pockets.
2-Oxo1.8Enhances H-bonding with catalytic residues.
6-Carboxylate5.6Polar interactions improve solubility and bioavailability.

Contradictions in Literature

  • Synthetic Yields : Some protocols report 35–76% yields under similar conditions, likely due to minor variations in solvent purity or crystallization rates .
  • Biological Targets : While some studies emphasize antiviral activity , others highlight anti-inflammatory effects (e.g., COX-2 inhibition) , suggesting context-dependent mechanisms.

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